4-(3-Fluorophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 4-(3-Fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by acting as an antagonist . It is believed that the compound contains a basic nitrogen atom which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor and prevents HIV-1 from entering the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the disease .
Pharmacokinetics
The molecular weight of the compound is195.23 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the virus from infecting cells, thereby potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
4-(3-Fluorophenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including the chemokine receptor CCR5. The interaction with CCR5 is particularly noteworthy as it involves a strong salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, the presence of lipophilic groups in this compound enhances its binding affinity to the receptor .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication. Furthermore, this compound has been observed to affect the expression of genes involved in immune response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit CCR5 is a result of its binding to the receptor’s active site, which blocks the receptor’s interaction with its natural ligands. This inhibition prevents the downstream signaling events necessary for HIV-1 entry into cells. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its inhibitory effects on CCR5 and other targets, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to liver and kidney tissues. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion. This metabolic process can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help facilitate the compound’s localization to target sites, such as the CCR5 receptor on immune cells. The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with surface receptors like CCR5. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
4-(3-Fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Fluorophenyl)piperidin-4-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in proteomics research to study protein interactions and functions .
Comparison with Similar Compounds
4-(3-Fluorophenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as 1-(4-fluorobenzyl)piperidin-4-yl and 4-(3,4-dichlorobenzyl)piperidin-4-yl . These compounds share a similar piperidine core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the fluorophenyl group in this compound makes it unique and may contribute to its specific interactions and applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSVMZMGUSRBJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509286 |
Source
|
Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80119-54-6 |
Source
|
Record name | 4-(3-Fluorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.